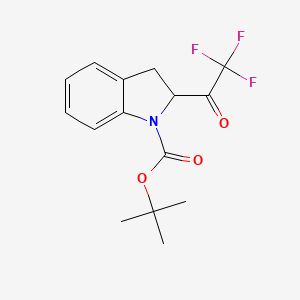
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its trifluoroacetyl group, which can impart unique chemical and biological properties.
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the trifluoroacetyl group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve large-scale synthesis efficiently.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoroacetyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indoline core can also interact with biological molecules, affecting various pathways and processes.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl indoline-1-carboxylate: Lacks the trifluoroacetyl group, which can significantly alter its chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: Contains a spirocyclic structure, which can affect its stability and reactivity.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C15H16F3NO3 |
|---|---|
Poids moléculaire |
315.29 g/mol |
Nom IUPAC |
tert-butyl 2-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-7,11H,8H2,1-3H3 |
Clé InChI |
LEGXZQPDFGFSNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


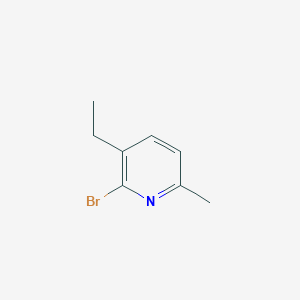
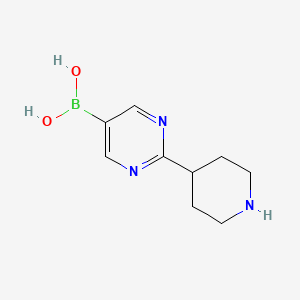
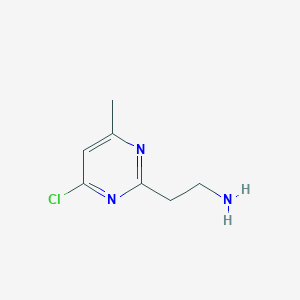
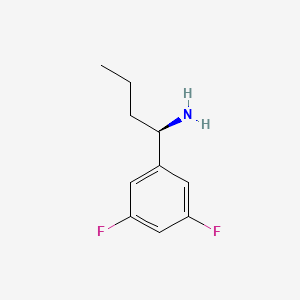
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
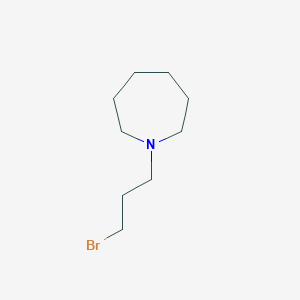
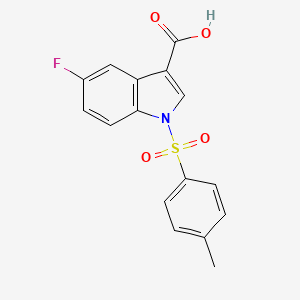
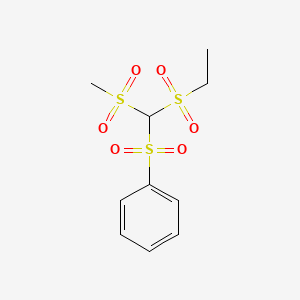
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)
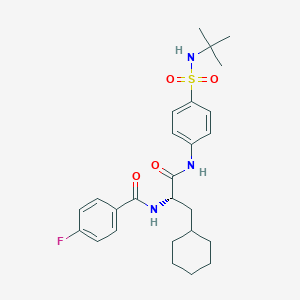
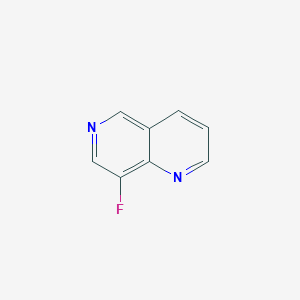
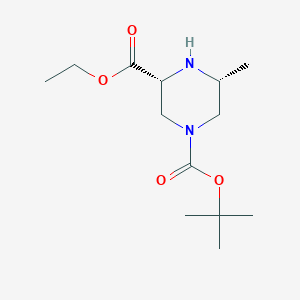
![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
